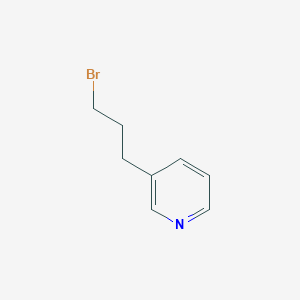

3-(3-Bromopropyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(3-bromopropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTBTVNTKNDUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 3 3 Bromopropyl Pyridine and Analogous Pyridyl Alkyl Halides

The synthesis of pyridyl alkyl halides can be achieved through various strategies, often tailored to the specific isomer required. General methods include the cross-coupling of pyridyl organometallic reagents with dihaloalkanes or the direct halogenation of alkyl-substituted pyridines. An unprecedented method involves the deformylative halogenation of aldehydes, where a 1,4-dihydropyridine (B1200194) derived from an aldehyde generates a C(sp3)-radical that couples with a halogen radical from sources like NaBr, NaI, or HCl under mild conditions. nih.gov

For 3-substituted pyridines specifically, methods such as the reaction of 3-aminopyridine (B143674) through diazotization and Sandmeyer-type reactions can be employed. google.com Another approach involves the direct bromination of pyridine (B92270) in the presence of a strong acid. For instance, a patented method for synthesizing 3-bromopyridine (B30812) involves dropwise adding bromine to pyridine in 80-95% sulfuric acid at elevated temperatures (130-140 °C). google.com

While a specific, detailed synthesis for 3-(3-Bromopropyl)pyridine is not extensively documented in readily available literature, its hydrobromide salt, this compound Hydrobromide, is a commercially available reagent. lgcstandards.comscbt.combldpharm.com The synthesis of such compounds can be inferred from general principles. A plausible route would involve the reaction of a 3-lithiopyridine derivative with an excess of 1,3-dibromopropane. Alternatively, the radical functionalization of a suitable pyridine precursor could be employed. The synthesis of analogous compounds, such as pyridylarylmethanes, has been achieved through the nickel-catalyzed reductive coupling of pyridyl esters with alkyl chlorides or the cross-coupling of pyridyl aluminum reagents with benzyl (B1604629) halides. organic-chemistry.orgrsc.org

Table 1: Selected Synthetic Methods for Pyridine Derivatives

| Product Type | Method | Reagents | Reference |

|---|---|---|---|

| 2-Substituted Pyridines | Grignard Addition/Rearrangement | Grignard Reagents, Pyridine N-oxides, Acetic Anhydride (B1165640) | organic-chemistry.org |

| 3-Acylpyridines | Oxidative Annulation | Saturated Ketones, Electron-deficient Enamines | organic-chemistry.org |

| Polysubstituted Pyridines | One-pot [4+2] Cycloaddition | Aldehydes, Phosphorus Ylides, Propargyl Azide (B81097) | organic-chemistry.org |

| 3-Bromopyridine | Electrophilic Bromination | Pyridine, Bromine, Sulfuric Acid | google.com |

| Alkyl Halides | Deformylative Halogenation | Aldehydes, 1,4-Dihydropyridine, Halogen Source | nih.gov |

Reactivity and Transformational Chemistry of 3 3 Bromopropyl Pyridine

Nucleophilic Substitution Reactions Involving the Bromopropyl Chain

The primary mode of reactivity for 3-(3-Bromopropyl)pyridine is the nucleophilic substitution at the terminal carbon of the propyl chain. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. rammohancollege.ac.in

Formation of Carbon-Nitrogen Bonds (e.g., Amine, Imine, Azide (B81097) Incorporation)

The introduction of nitrogen-containing functionalities is a cornerstone of organic synthesis, particularly in the development of biologically active compounds. This compound serves as an excellent substrate for the synthesis of various N-substituted pyridine (B92270) derivatives.

Reactions with primary and secondary amines proceed readily to yield the corresponding 3-(3-aminopropyl)pyridines. For instance, the reaction with morpholine (B109124) in the presence of a base provides N-(3-(pyridin-3-yl)propyl)morpholine. These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. nih.gov The resulting tertiary amines are valuable intermediates in medicinal chemistry.

The synthesis of 3-(3-pyridyl)propylamine has been achieved through various routes, highlighting its importance as a precursor. chemscene.com One common method involves the reaction of this compound with a source of ammonia (B1221849) or an ammonia equivalent.

Furthermore, the bromide can be displaced by azide ions to form 3-(3-azidopropyl)pyridine. This azide derivative is a versatile intermediate that can be readily reduced to the corresponding primary amine or used in 'click' chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to generate triazole-containing compounds. iucr.org

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Morpholine | N-(3-(pyridin-3-yl)propyl)morpholine | Base, DMF | nih.gov |

| Sodium Azide | 3-(3-Azidopropyl)pyridine | Aqueous solution | oup.com |

| Phthalimide | N-(3-Bromopropyl)phthalimide | Dipolar aprotic solvent | google.com |

Carbon-Carbon Bond Forming Reactions (e.g., Cyano, Alkyne Nucleophiles)

The construction of carbon-carbon bonds is fundamental to the synthesis of more complex molecular architectures. This compound readily participates in reactions with carbon-based nucleophiles, extending its carbon framework.

A classic example is the reaction with potassium cyanide, which yields 4-(pyridin-3-yl)butanenitrile. oup.com This reaction is typically performed in a polar solvent, and the resulting nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic systems. Studies have shown that this substitution can be influenced by factors such as ion-exchange equilibria between the cyanide and bromide anions. oup.com

Alkynyl anions, generated from terminal alkynes, can also act as nucleophiles to displace the bromide, leading to the formation of 3-(alk-4-en-1-yl)pyridines. This transformation is significant for the introduction of a rigid, linear alkyne moiety into the pyridine structure, which can be a key feature in various functional materials and pharmaceutical agents. scirp.org

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Potassium Cyanide | 4-(pyridin-3-yl)butanenitrile | Aqueous solution, heat | oup.com |

| Terminal Alkyne Anion | 3-(Alk-4-en-1-yl)pyridine | Base, suitable solvent | scirp.org |

Oxygen and Sulfur-Based Nucleophilic Displacements

Oxygen and sulfur nucleophiles can also effectively displace the bromide in this compound, leading to the formation of ethers and thioethers, respectively. Reactions with alkoxides or phenoxides yield the corresponding 3-(3-alkoxypropyl)pyridines or 3-(3-phenoxypropyl)pyridines. These ether linkages are common in various biologically active molecules.

Similarly, thiols and thiophenols react to form 3-(3-(alkylthio)propyl)pyridines and 3-(3-(phenylthio)propyl)pyridines. The resulting thioethers are not only stable products but can also be further oxidized to sulfoxides and sulfones, thereby increasing the molecular diversity accessible from this starting material.

Metal-Catalyzed Reactions Facilitated by the Bromopropyl Group

Beyond its role in classical nucleophilic substitutions, the bromopropyl group in this compound can participate in metal-catalyzed cross-coupling reactions. The pyridine nitrogen also allows for the formation of coordination complexes with various transition metals.

Palladium-Mediated Coupling Reactions (e.g., Cross-Coupling Strategies)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the aryl bromide of 3-bromopyridine (B30812) itself is a common substrate for such reactions, the alkyl bromide of this compound can also be involved in certain coupling strategies. wikipedia.org For instance, in the presence of a suitable palladium catalyst and a coupling partner, such as an organoboron or organotin reagent, cross-coupling can occur at the sp³-hybridized carbon of the propyl chain.

More commonly, the pyridine nitrogen can act as a directing group or a ligand in palladium-catalyzed reactions involving other parts of a molecule. For example, a molecule containing the this compound moiety can be designed to undergo intramolecular cyclization reactions catalyzed by palladium, leading to the formation of novel heterocyclic systems. The synthesis of various pyridine-appended 1,4-disubstituted-3-methyl-1,2,3-triazolium salts, which have shown remarkable efficiency in palladium-catalyzed Suzuki-Miyaura catalysis, highlights the utility of such building blocks. researchgate.net

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids | Palladium complexes with pyridine-appended triazolium salts | Aryl-substituted pyridines | researchgate.net |

| Carbonylative Cross-Coupling | Pyridine halides, Aryl boronic acids | PdCl2(PPh3)2 or PdCl2(PCy3)2 | Phenyl pyridyl ketones | sci-hub.se |

Formation of Coordination Compounds with Transition Metals

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent ligand for coordination with transition metals. The resulting metal complexes can exhibit interesting catalytic properties or serve as building blocks for supramolecular assemblies.

For example, this compound can coordinate to metals like palladium, platinum, rhodium, and iridium. The nature of the resulting coordination compound depends on the metal, its oxidation state, and the other ligands present in the coordination sphere. In some cases, the bromopropyl chain can also interact with the metal center, leading to the formation of chelating ligands after a subsequent reaction step. This has been demonstrated in the synthesis of chelating N-heterocyclic carbene palladium complexes, where the bromopropyl group is used to functionalize an imidazolium (B1220033) salt prior to metalation. researchgate.net The structure of these complexes is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. researchgate.net

The coordination chemistry of pyridyl-functionalized 1,2,3-triazoles, which can be synthesized from 3-(3-azidopropyl)pyridine, has also been explored. iucr.org These ligands can form well-defined complexes with various metals, and the resulting structures can be influenced by π-π stacking interactions between the aromatic rings. iucr.org

Pyridine Ring-Focused Reactions

The pyridine ring, being electron-deficient, presents unique challenges and opportunities for synthetic chemists. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene (B151609) and directs incoming electrophiles primarily to the 3- and 5-positions. Conversely, this electronic characteristic makes the ring susceptible to nucleophilic and radical-mediated functionalization.

C-H Functionalization Strategies of the Pyridine Nucleus

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic scaffolds. For 3-alkylpyridines, including by extension this compound, the primary sites for C-H functionalization are the C2, C4, and C6 positions. The regioselectivity of these reactions is often dictated by the specific catalyst and reaction conditions employed.

Palladium-catalyzed C-H arylation is a prominent strategy. For 3-substituted pyridines, arylation can be directed to different positions. For instance, in the presence of a suitable palladium catalyst and ligand, arylation of 3-alkylpyridines can occur at the C2 and C6 positions. The steric bulk of the 3-substituent can influence the ratio of C2 to C6 arylation, with larger groups favoring functionalization at the less hindered C6 position. researchgate.net

Furthermore, methods for the meta-selective C-H borylation of pyridines have been developed, which can be subsequently leveraged for further functionalization. nih.gov While functionalization at the C2 and C4 positions is more common due to the electronic nature of the pyridine ring, specific catalytic systems can achieve functionalization at the C5 position of 3-substituted pyridines. researchgate.net

| Substrate (3-Alkylpyridine) | Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| 3-Picoline | Phenyl-lithium | - | 3-Methyl-2-phenyl-pyridine, 5-Methyl-2-phenyl-pyridine (19:1 ratio) | - | researchgate.net |

| 3-Nitropyridine | Phenyl-boronic acid | Pd(OAc)₂, [P(n-Bu)Ad₂H]I, Ag₂CO₃, Cs₂CO₃ | 3-Nitro-4-phenyl-pyridine | High | nih.gov |

| 3-Fluoropyridine | Phenyl-bromide | Pd(OAc)₂, [P(n-Bu)Ad₂H]I, Pivalic acid, Ag₂CO₃, Cs₂CO₃ | 3-Fluoro-4-phenyl-pyridine | Good | nih.gov |

This table presents examples from related 3-substituted pyridines to illustrate potential C-H functionalization pathways for this compound.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously challenging due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. gcwgandhinagar.comuomustansiriyah.edu.iq When these reactions do occur, they overwhelmingly favor substitution at the 3- and 5-positions (meta to the nitrogen). For this compound, the primary sites for electrophilic attack would be the C5 position, and to a lesser extent, the C2 and C6 positions, though the latter are generally disfavored.

Nitration: The nitration of pyridine itself requires harsh conditions, such as heating with potassium nitrate (B79036) in fuming sulfuric acid, and gives low yields of 3-nitropyridine. uomustansiriyah.edu.iq For 3-alkylpyridines, the electron-donating nature of the alkyl group can slightly facilitate the reaction, but it remains a difficult transformation. It is expected that the nitration of this compound would similarly require forcing conditions to yield 3-(3-bromopropyl)-5-nitropyridine. iust.ac.ir

Sulfonation: Direct sulfonation of pyridine is also challenging, typically requiring heating with oleum (B3057394) at high temperatures to produce pyridine-3-sulfonic acid. iust.ac.ir The sulfonation of this compound would likely proceed under similar vigorous conditions to afford this compound-5-sulfonic acid.

Halogenation: Bromination of pyridine can be achieved by heating with bromine in the presence of oleum, yielding 3-bromopyridine. iust.ac.ir Given that the 3-position is already occupied in this compound, halogenation would be expected to occur at the C5 position to give 3-bromo-5-(3-bromopropyl)pyridine.

| Reaction | Reagent/Conditions | Expected Major Product |

| Nitration | KNO₃, fuming H₂SO₄, heat | 3-(3-Bromopropyl)-5-nitropyridine |

| Sulfonation | SO₃, H₂SO₄ (oleum), heat | This compound-5-sulfonic acid |

| Bromination | Br₂, oleum, heat | 3-Bromo-5-(3-bromopropyl)pyridine |

This table is predictive, based on the established reactivity patterns of 3-substituted pyridines.

Reactions with Electrophilic Boranes

The interaction of pyridines with electrophilic boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is a rich area of research. The lone pair on the pyridine nitrogen can form a Lewis adduct with the borane (B79455). rsc.org In some cases, particularly with sterically hindered pyridines, this can lead to the formation of "frustrated Lewis pairs" (FLPs), which are capable of activating small molecules like H₂. rsc.org

For less hindered pyridines like this compound, coordination of the nitrogen to an electrophilic borane can activate the pyridine ring towards dearomatization reactions. For example, borane-catalyzed reductions of pyridines can proceed via a hydroboration/hydrogenation cascade. sci-hub.se This process typically involves the formation of a dihydropyridine (B1217469) intermediate. The coordination of the borane to the nitrogen atom facilitates the nucleophilic attack of a hydride source at the C2 or C4 position. nih.gov

Recent studies have shown that coordination of a B₃H₇ unit to pyridine can induce intramolecular charge transfer, making the C4 position susceptible to alkylation and acylation reactions. rsc.org This suggests that the reaction of this compound with such borane species could lead to functionalization at the C4 position of the pyridine ring.

| Pyridine Derivative | Borane Reagent | Other Reagents/Conditions | Product Type | Reference |

| 2,6-Lutidine | B(C₆F₅)₃ | H₂ | Frustrated Lewis Pair Adduct | rsc.org |

| 2,3-Diphenyl-pyridine | B(C₆F₅)₃ | HBpin, H₂ | cis-2,3-Diphenyl-piperidine | sci-hub.se |

| Pyridine | THF·B₃H₇ | - | Py·B₃H₇ Adduct | rsc.org |

| N-Heterocycles | Amine borane | Triflic anhydride (B1165640) or Phenyl chloroformate | N-substituted 1,2- or 1,4-dihydropyridines | nih.gov |

This table highlights the types of reactivity observed between pyridines and electrophilic boranes, which are applicable to this compound.

Advanced Spectroscopic and Structural Characterization of 3 3 Bromopropyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 3-(3-Bromopropyl)pyridine. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ), multiplicity, and integration of the signals in a ¹H NMR spectrum offer a detailed map of the proton framework.

The pyridine (B92270) ring protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C2 position is generally the most deshielded, followed by the protons at C6 and C4, with the C5 proton being the most shielded among the aromatic protons.

The propyl chain protons exhibit characteristic chemical shifts. The methylene (B1212753) group adjacent to the bromine atom (CH₂-Br) is expected to resonate at a lower field compared to the other methylene groups due to the electron-withdrawing nature of bromine. The methylene group attached to the pyridine ring (Py-CH₂) will also be deshielded, while the central methylene group (-CH₂-) will appear at a more upfield position.

A representative ¹H NMR data interpretation for this compound is presented in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 (Pyridine) | ~8.45 | d | ~4.0 |

| H-6 (Pyridine) | ~8.40 | dd | ~4.8, 1.6 |

| H-4 (Pyridine) | ~7.50 | dt | ~7.8, 1.8 |

| H-5 (Pyridine) | ~7.20 | ddd | ~7.8, 4.8, 0.8 |

| -CH₂-Br | ~3.40 | t | ~6.5 |

| Py-CH₂- | ~2.80 | t | ~7.5 |

| -CH₂- | ~2.15 | quint | ~7.0 |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring resonate in the aromatic region (typically 120-150 ppm). The carbon atoms attached to the nitrogen (C2 and C6) are generally found at lower fields. The carbons of the propyl side chain appear in the aliphatic region of the spectrum. The carbon atom bonded to the bromine atom (C-Br) is significantly deshielded and appears at a lower field compared to the other two aliphatic carbons.

A typical assignment of the ¹³C NMR signals for this compound is outlined in the following table.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 (Pyridine) | ~150.0 |

| C-6 (Pyridine) | ~147.5 |

| C-4 (Pyridine) | ~136.0 |

| C-3 (Pyridine) | ~135.5 |

| C-5 (Pyridine) | ~123.5 |

| -CH₂-Br | ~32.0 |

| Py-CH₂- | ~30.0 |

| -CH₂- | ~29.5 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental setup.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and through-space interactions within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6) and between the protons of the propyl chain (Py-CH₂- with -CH₂-, and -CH₂- with -CH₂-Br).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.80 ppm would show a cross-peak with the carbon signal at ~30.0 ppm, confirming the Py-CH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for establishing the connectivity between different parts of the molecule. For example, the protons of the Py-CH₂- group would show correlations to the C-2, C-3, and C-4 carbons of the pyridine ring, confirming the attachment point of the propyl chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of whether they are bonded. For a flexible molecule like this compound, these techniques can provide insights into the preferred conformations of the propyl chain relative to the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Elemental Formula |

| [M(⁷⁹Br)]⁺ | 199.0047 | ~199.0045 | C₈H₁₀N⁷⁹Br |

| [M(⁸¹Br)]⁺ | 201.0027 | ~201.0025 | C₈H₁₀N⁸¹Br |

Note: Observed masses are illustrative and would be determined experimentally.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The mass spectrum will therefore show a prominent peak corresponding to the mass of the protonated molecule. Due to the presence of the basic nitrogen atom in the pyridine ring, this compound readily undergoes protonation.

The isotopic pattern of bromine will also be evident in the ESI-MS spectrum, with two major peaks for [M(⁷⁹Br)+H]⁺ and [M(⁸¹Br)+H]⁺.

| Ion | Calculated m/z | Expected Observation |

| [M(⁷⁹Br)+H]⁺ | 200.0125 | A strong peak at m/z ~200 |

| [M(⁸¹Br)+H]⁺ | 202.0105 | A strong peak at m/z ~202 with similar intensity to the m/z 200 peak |

Fragmentation patterns observed in tandem MS (MS/MS) experiments on the [M+H]⁺ ion can provide further structural information. Common fragmentation pathways could include the loss of HBr or cleavage of the propyl chain.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Larger Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical tool for determining the molecular weight of large molecules, such as polymers and biomolecules, with high accuracy and speed. nih.govbioneer.com The technique involves co-crystallizing a sample with a matrix material on a target plate. nih.gov A pulsed laser irradiates the spot, causing the matrix to absorb the energy and transfer it to the analyte molecules, which are desorbed and ionized, typically by protonation. nih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), as lighter ions travel faster and reach the detector first. nih.gov

In the context of this compound, MALDI-TOF MS is particularly valuable for characterizing larger derivatives, such as polymers or functionalized macromolecules, where this compound acts as a monomer or a modification agent. For instance, if this compound were used to initiate the polymerization of another monomer, MALDI-TOF could confirm the structure of the resulting polymer chains by revealing a series of peaks separated by the mass of the repeating monomer unit.

The choice of matrix is critical for successful analysis. Common matrices include α-cyano-4-hydroxycinnamic acid (HCCA) and 2,5-dihydroxybenzoic acid (DHB). nih.gov Interestingly, ionic liquid matrices (ILMs), such as a mixture of 2,5-DHB and pyridine, have been shown to improve sample homogeneity and enhance quantification in MALDI-MS analysis. accesson.krfrontiersin.org The use of a pyridine-modified matrix could be particularly advantageous for analyzing derivatives of this compound, potentially improving ionization efficiency. frontiersin.org

Table 1: Hypothetical MALDI-TOF MS Data for a Polymer Derivative

This table illustrates a hypothetical result for a polymer synthesized using a repeating unit with a mass of 150 Da and end-capped with a group derived from this compound.

| Observed m/z | Ion Identity |

| 1758.9 | [M+H]⁺ (n=10) |

| 1908.9 | [M+H]⁺ (n=11) |

| 2058.9 | [M+H]⁺ (n=12) |

| 2209.0 | [M+H]⁺ (n=13) |

M represents the polymer chain, and n is the number of repeating units.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a cornerstone for the structural elucidation of molecules. These methods probe the vibrational motions of atoms within a molecule, providing a unique "fingerprint" that is highly specific to its structure and bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes, such as stretching and bending.

For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the pyridine ring and the bromopropyl side chain.

Pyridine Ring Vibrations : The spectrum would show aromatic C-H stretching vibrations above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net

Alkyl Chain Vibrations : The propyl group would give rise to aliphatic C-H stretching bands in the 2960-2850 cm⁻¹ range.

Carbon-Bromine Bond : The C-Br stretching vibration is typically observed in the lower frequency (fingerprint) region of the spectrum, generally between 600 and 500 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl) |

| ~1600 - 1400 | C=C, C=N Stretch | Pyridine Ring |

| ~1450 | C-H Bend | Aliphatic (Propyl) |

| ~600 - 500 | C-Br Stretch | Alkyl Bromide |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It detects vibrational modes that involve a change in the polarizability of the molecule. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be dominated by signals from the pyridine ring. The most intense features are typically the ring-breathing modes, which appear as strong, sharp bands around 1030 cm⁻¹ and 1000 cm⁻¹. researchgate.net These signals are highly characteristic of the pyridine moiety and serve as an excellent diagnostic tool. researchgate.netresearchgate.net The spectrum would also contain information about the alkyl chain and the C-Br bond, providing a complete vibrational fingerprint of the molecule.

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Pyridine) |

| ~2900 | C-H Stretch | Aliphatic (Propyl) |

| ~1600 | Ring Stretch | Pyridine Ring |

| ~1030 | Ring Breathing (Trigonal) | Pyridine Ring |

| ~1000 | Ring Breathing (Pulsation) | Pyridine Ring |

X-ray Crystallography

X-ray crystallography, specifically single-crystal X-ray diffraction, is the most powerful method for determining the precise three-dimensional structure of a crystalline material at the atomic level. mdpi.com It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) experiments involve irradiating a single crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of reflections, the intensities and positions of which are used to calculate the electron density map of the molecule and, ultimately, its complete atomic structure. uol.de

Table 4: Crystallographic Data for the Derivative 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₁BrN₄ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 10.158 (3) | iucr.org |

| b (Å) | 10.999 (3) | iucr.org |

| c (Å) | 10.590 (3) | iucr.org |

| β (°) | 108.97 (1) | iucr.org |

| Volume (ų) | 1118.5 (5) | iucr.org |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structures, SCXRD is crucial for understanding how molecules pack together in the crystal lattice. This packing is dictated by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which determine the bulk properties of the material.

Table 5: Key Intermolecular Interactions in Crystalline 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole

| Interaction Type | Description | Geometric Parameter | Reference |

| π-π Stacking | Between triazole and pyridine rings in a dimer | Centroid-Centroid Distance: 3.733 (4) Å | iucr.orgdoaj.org |

| Hydrogen Bonding | Weak intermolecular interactions | C-H···N | iucr.orgdoaj.org |

| Steric Influence | Bromopropyl chain over a neighboring pyridine ring | Prevents closer packing of dimers | iucr.org |

Computational and Theoretical Investigations of 3 3 Bromopropyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for quantitative predictions of molecular properties.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For 3-(3-Bromopropyl)pyridine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring and the bromopropyl side chain.

Once the geometry is optimized, various electronic properties can be predicted. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

While specific DFT data for this compound is scarce in the literature, Table 1 presents hypothetical optimized geometric parameters and electronic properties that would be obtained from a typical DFT calculation, for illustrative purposes.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative and not from a published study on this specific molecule.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Geometric Parameters | ||

| C-Br Bond Length | The distance between the carbon and bromine atoms in the propyl chain. | ~1.96 Å |

| C-C-C Angle | The bond angle within the propyl side chain. | ~112° |

| Pyridine Ring C-N Bond Length | The average distance between carbon and nitrogen atoms in the pyridine ring. | ~1.34 Å |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 5.7 eV |

DFT calculations are instrumental in studying chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a common reaction to study would be a nucleophilic substitution at the carbon atom bonded to the bromine. DFT can be used to model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. This allows for a detailed understanding of whether the reaction proceeds through an S_N1 or S_N2 mechanism by analyzing the structures and energies of the intermediates and transition states. The transition state is an unstable, high-energy species that cannot be isolated experimentally, making computational analysis invaluable.

Table 2 provides a hypothetical energy profile for a nucleophilic substitution reaction involving this compound, illustrating the type of data obtained from transition state analysis.

Table 2: Illustrative Energy Profile for a Nucleophilic Substitution Reaction (Note: These values are hypothetical and for illustrative purposes.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Nucleophile) | 0.0 | The starting materials of the reaction. |

| Transition State | +20.5 | The highest energy point on the reaction pathway. |

| Products | -15.0 | The final products of the reaction. |

Computational methods can predict various spectroscopic properties, which is crucial for interpreting experimental data and confirming molecular structures. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Predicted NMR chemical shifts for both ¹H and ¹³C nuclei are obtained by calculating the magnetic shielding tensors for each atom in the molecule. These theoretical values, when compared to experimental spectra, can help in the assignment of complex spectra. Similarly, by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical IR spectrum can be generated. This is useful for identifying the characteristic peaks of functional groups.

Table 3 shows a comparison of hypothetical experimental and DFT-predicted ¹H NMR chemical shifts for key protons in this compound.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: These values are representative and not from a specific study.)

| Proton Location | Illustrative Experimental δ (ppm) | Illustrative Predicted δ (ppm) |

|---|---|---|

| Pyridine Ring (aromatic protons) | 7.2 - 8.5 | 7.1 - 8.4 |

| -CH₂- (adjacent to pyridine) | ~2.8 | ~2.7 |

| -CH₂- (central propyl) | ~2.2 | ~2.1 |

| -CH₂-Br (adjacent to bromine) | ~3.4 | ~3.3 |

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics-based methods, which are computationally less expensive than DFT and suitable for larger systems or longer timescale simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, molecular docking could be used to explore its potential as an inhibitor for a specific enzyme or a ligand for a receptor. The docking algorithm would place the molecule in various positions and conformations within the protein's binding site and calculate a "docking score" that estimates the binding free energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom, that stabilize the complex.

Table 4 presents hypothetical results from a molecular docking study of this compound with a protein target.

Table 4: Illustrative Molecular Docking Results (Note: These results are hypothetical for an illustrative protein target.)

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). | -7.2 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed with protein residues. | 1 with SER122 (Pyridine N as acceptor) |

| Hydrophobic Interactions | Interactions of the propyl chain and pyridine ring with nonpolar residues. | Interactions with LEU89, VAL104 |

| Halogen Bond | Interaction involving the bromine atom as a halogen bond donor. | Possible interaction with a backbone carbonyl oxygen. |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of each atom in the system by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior in a realistic environment (e.g., in water).

For this compound, an MD simulation could reveal the conformational flexibility of the propyl side chain relative to the rigid pyridine ring. Key metrics such as the Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation time. Such simulations are crucial for understanding how the molecule behaves in solution and how its shape might adapt upon binding to a biological target.

Table 5 summarizes the parameters and potential observations from a hypothetical MD simulation of this compound.

Table 5: Illustrative Molecular Dynamics Simulation Parameters and Findings (Note: This represents a typical setup for an MD simulation.)

| Parameter | Description | Illustrative Value/Observation |

|---|---|---|

| Force Field | The set of parameters used to describe the potential energy of the system. | AMBER or CHARMM |

| Solvent | The medium in which the molecule is simulated. | Explicit water (e.g., TIP3P model) |

| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) |

| RMSD Analysis | Root Mean Square Deviation to measure conformational stability. | The pyridine ring remains rigid, while the propyl chain shows multiple stable conformations. |

| Conformational Analysis | Analysis of the preferred dihedral angles of the side chain. | The C-C-C-Br dihedral angle shows preference for anti and gauche conformations. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying the physicochemical properties, or descriptors, that influence a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. chemrevlett.comfabad.org.tr

The development of a predictive QSAR model for analogs of this compound would begin with the synthesis and biological evaluation of a series of related compounds. In this hypothetical series, the this compound core would be systematically modified. For instance, the pyridine ring could be substituted with various functional groups, or the bromopropyl side chain could be altered. The biological activity of each of these derivatives against a specific target, such as an enzyme or receptor, would then be determined experimentally and expressed numerically (e.g., as IC₅₀ or EC₅₀ values).

Once a dataset of compounds with their corresponding biological activities is established, a wide array of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). benthamdirect.com

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. benthamdirect.comresearchgate.net For a series of hypothetical derivatives of this compound, a simplified MLR model might take the following form:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(MV)

Where:

log(1/IC₅₀) is the dependent variable, representing the biological activity.

σ (Sigma) is the Hammett constant, a measure of the electronic effect of a substituent on the pyridine ring.

logP is the partition coefficient, representing the hydrophobicity of the molecule.

MV is the molecular volume, representing a steric factor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined by the statistical analysis.

The validity and predictive power of the resulting QSAR model must be rigorously assessed through internal and external validation techniques. benthamdirect.com A statistically robust model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound, allowing for the prioritization of candidates with the highest predicted potency. nih.gov

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound ID | Substituent (R) on Pyridine | log(1/IC₅₀) | Hammett Constant (σ) | logP | Molecular Volume (ų) |

| BPP-1 | H | 4.5 | 0.00 | 2.1 | 185.7 |

| BPP-2 | 4-Cl | 5.2 | 0.23 | 2.8 | 198.2 |

| BPP-3 | 4-OCH₃ | 4.8 | -0.27 | 1.9 | 205.4 |

| BPP-4 | 4-NO₂ | 5.5 | 0.78 | 2.0 | 204.1 |

| BPP-5 | 2-CH₃ | 4.7 | -0.17 | 2.5 | 200.3 |

This table is for illustrative purposes only. The data is hypothetical and does not represent experimental results.

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.govnih.gov When the three-dimensional structure of the target protein is known, structure-based virtual screening, particularly molecular docking, is a powerful tool. imist.ma

The chemical scaffold of this compound can serve as a foundational building block for the creation of a virtual library. A virtual library is a large, computationally generated collection of molecules that can be screened for potential biological activity before any resource-intensive chemical synthesis is undertaken. auctoresonline.org

The design of a virtual library based on this compound would involve defining a series of chemical reactions where this compound acts as a key reactant. For example, the bromine atom on the propyl chain is a reactive site suitable for nucleophilic substitution. A virtual library could be generated by computationally reacting this compound with a diverse collection of nucleophiles, such as amines, thiols, or phenols, each available from commercial or proprietary databases. This process, known as scaffold-based enumeration, can rapidly generate millions of unique, synthetically accessible product structures. auctoresonline.org

Once the virtual library is created, each compound is docked into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity using a scoring function. elsevierpure.com Compounds that receive favorable docking scores and exhibit key interactions with active site residues (e.g., hydrogen bonds, hydrophobic interactions) are identified as "hits". mdpi.com

These virtual hits can then be further filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to eliminate candidates with poor drug-like characteristics. frontiersin.org The most promising candidates identified through this multi-step in silico process are then prioritized for actual chemical synthesis and subsequent experimental testing. This approach significantly enhances the efficiency of the drug discovery process by focusing laboratory efforts on compounds with a higher probability of success. sci-hub.box

Table 2: Example of a Virtual Library Generated from this compound

| Virtual Compound ID | Reactant (Nucleophile) | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

| VL-BPP-001 | Piperidine | -8.5 | Hydrogen bond with Asp129 |

| VL-BPP-002 | Morpholine (B109124) | -8.2 | Hydrophobic interaction with Leu83 |

| VL-BPP-003 | 4-Chlorophenol | -9.1 | Pi-pi stacking with Tyr237 |

| VL-BPP-004 | Benzenethiol | -8.8 | Hydrogen bond with Ser130 |

| VL-BPP-005 | Indole | -9.5 | Cation-pi with Lys65 |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual computational results.

Development of Novel Biologically Active Compounds

The chemical structure of this compound, featuring a pyridine ring and a reactive alkyl bromide, makes it an ideal starting material for creating new molecular entities with potential therapeutic applications. The pyridine moiety can be crucial for receptor binding and improving water solubility, while the bromopropyl chain acts as a linker to attach various functional groups or other heterocyclic systems, thereby modulating the biological activity of the resulting molecule. mdpi.com

Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents. Pyridine derivatives have been extensively investigated for their antimicrobial properties. nih.govmdpi.com The incorporation of the this compound scaffold allows for the synthesis of compounds, particularly pyridinium (B92312) salts, which have demonstrated notable activity against a range of microbial pathogens. eurekaselect.com

Derivatives of this compound have shown promise as antibacterial agents, particularly against Gram-positive bacteria. The quaternization of the pyridine nitrogen atom by the alkylation of various amine-containing compounds with reagents like this compound leads to the formation of pyridinium salts. These cationic molecules are known to interact with and disrupt bacterial cell membranes, leading to cell death.

Research into substituted benzylidenehydrazinylpyridinium derivatives has highlighted the importance of the alkyl chain attached to the pyridinium nitrogen. Compounds bearing a 3-phenylpropyl chain, a structure analogous to the 3-(pyridin-3-yl)propyl group that would be formed from this compound, have exhibited significant antibacterial activity. For instance, 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide was found to be the most active in its series against all tested bacteria, with a particularly low Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. mdpi.com This suggests that the length and nature of the propyl linker are beneficial for antibacterial efficacy.

| Compound | Test Organism | MIC (μg/mL) |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 |

| Escherichia coli | 256 | |

| Pseudomonas aeruginosa | 32 | |

| 1-(3-phenylpropyl)-3-[([(naphthyl-1-il)methoxy]imino]methyl]pyridinium bromide | Staphylococcus aureus | 9.8 |

| Escherichia coli | 39.1 | |

| Pseudomonas aeruginosa | 312.5 | |

| Enterococcus faecalis | 9.8 |

Data sourced from multiple studies on pyridinium salts with similar structural motifs. nih.govmdpi.com

The studies indicate that these pyridinium salts generally exhibit stronger activity against Gram-positive bacteria compared to Gram-negative bacteria. eurekaselect.com This difference is often attributed to the structural variations in the bacterial cell walls.

| Compound | Test Organism | MIC (μg/mL) |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Candida albicans | 32 |

| 1-(3-phenylpropyl)-3-[([(naphthyl-1-il)methoxy]imino]methyl]pyridinium bromide | Candida albicans | 19.5 |

Data from studies on pyridinium salts with related structures. nih.govmdpi.com

The pyridine nucleus is a common feature in many antiviral compounds. eurekaselect.com The structural versatility of pyridine derivatives allows them to interact with various viral targets, including enzymes and proteins essential for viral replication. While extensive research has been conducted on pyridine-containing heterocycles for antiviral applications against viruses like HIV, hepatitis B and C, and respiratory syncytial virus, specific studies detailing the synthesis of antiviral agents directly from this compound are not extensively documented in the reviewed literature. nih.goveurekaselect.com However, the role of pyridine as a key pharmacophore in antiviral drug design suggests that derivatives of this compound could be valuable candidates for future antiviral research. nih.gov

Anti-inflammatory Agents

Inflammation is a critical biological response, but chronic inflammation is implicated in numerous diseases. Pyridine and its derivatives have been investigated for their anti-inflammatory properties. nih.gov These compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX). While the broader class of pyridine-containing compounds has shown anti-inflammatory potential, specific examples of anti-inflammatory agents synthesized directly from this compound are not prevalent in the current body of scientific literature. Nevertheless, the established anti-inflammatory profile of many pyridine-based molecules makes this compound a relevant starting material for the design and synthesis of novel anti-inflammatory drugs. nih.gov

Agents with Other Pharmacological Activities

The utility of this compound extends beyond antimicrobial and anti-inflammatory applications, serving as a precursor for compounds with a range of other pharmacological effects.

Vasorelaxant Activity: Certain pyridine derivatives have been identified as having vasorelaxant properties, making them of interest for the treatment of cardiovascular conditions. For example, some novel pyridine-3-carbonitrile (B1148548) analogs have demonstrated significant vasodilation efficacy, in some cases exceeding that of the reference drug prazosin (B1663645) hydrochloride. nih.govrsc.org While these specific compounds were not synthesized from this compound, it highlights the potential of the pyridine scaffold in developing new vasorelaxant agents.

Antidiabetic Activity: Pyridine-containing compounds have also been explored for their potential in managing diabetes. One area of focus is the inhibition of enzymes such as α-amylase, which is involved in carbohydrate digestion. A series of biaryl pyrazolo[3,4-b]pyridine derivatives were synthesized and showed promising α-amylase inhibition. mdpi.com Although these were not directly derived from this compound, the research underscores the utility of the pyridine scaffold in designing enzyme inhibitors relevant to diabetes treatment.

| Compound Class | Target | Notable Activity |

| Pyridine-3-carbonitrile derivatives | Vasodilation | IC50 values as low as 312.1 μM |

| Pyrazolo[3,4-b]pyridine derivatives | α-amylase inhibition | IC50 values in the low micromolar range |

Data represents findings for the general class of pyridine derivatives. mdpi.comnih.govrsc.org

Enzyme Inhibitors: The pyridine ring is a common feature in a variety of enzyme inhibitors. For instance, derivatives of 3H-imidazo[4,5-b]pyridine have been designed and evaluated as potent inhibitors of mixed-lineage protein kinase 3 (MLK3), an enzyme implicated in cancer and neurodegenerative diseases. Several of these compounds exhibited IC50 values in the low nanomolar range. While the syntheses described did not start from this compound, they illustrate the importance of the substituted pyridine framework in creating highly specific and potent enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(3-Bromopropyl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using brominated precursors. For example, analogous bromopropyl intermediates (e.g., N-(3-Bromopropyl)phthalimide) are synthesized via reaction of 3-bromopropanol with acyl chlorides in dichloromethane under pyridine catalysis . Optimization includes temperature control (e.g., 0°C initiation for exothermic steps), stoichiometric ratios (e.g., 1:1 molar ratios of reactants), and purification via column chromatography with silica gel .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify alkyl chain bromination and pyridine ring substitution patterns.

- X-ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions, critical for confirming regioselectivity in bromination .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for intermediates like bis(3-bromopropyl) malonate .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive or toxic intermediates .

- Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., HBr gas).

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic attack or oxidation. For example, DFT models of brominated pyridines reveal enhanced electrophilicity at the para position of the pyridine ring, guiding functionalization strategies .

Q. What strategies resolve contradictions in reaction yields during scale-up of this compound synthesis?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., bromide leaving-group stability).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiencies in Ullmann or Suzuki-Miyaura reactions .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents on the pyridine ring direct coupling to less hindered positions (e.g., meta over para).

- Electronic Effects : Electron-withdrawing bromine atoms activate the pyridine ring for SNAr reactions at electron-deficient sites. Experimental validation involves comparing coupling yields with/without electron-donating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。